molecular formula C16H16N2O4S B2501122 4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide CAS No. 1281684-20-5

4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide

カタログ番号: B2501122
CAS番号: 1281684-20-5
分子量: 332.37
InChIキー: SSLVGKFGBODQLR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is a benzamide derivative characterized by a methoxy group at the 4-position of the benzene ring and a sulfonamide-linked (E)-2-phenylethenyl substituent at the 3-position.

特性

IUPAC Name

4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-22-15-8-7-13(16(17)19)11-14(15)18-23(20,21)10-9-12-5-3-2-4-6-12/h2-11,18H,1H3,(H2,17,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLVGKFGBODQLR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between 4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide and related compounds:

Compound Name Key Structural Features Biological/Physicochemical Implications
4-Methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide Methoxy at C4, (E)-styryl sulfonamide at C3, benzamide core Enhanced rigidity from conjugated styryl group; potential for π-π stacking interactions .
N-Cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide () Cyclopropyl amide substituent instead of methoxy Increased steric bulk may reduce solubility but improve metabolic stability .
N-[3-[(4-Fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide () Fluorophenyl sulfonamide, biphenyl benzamide Fluorine’s electronegativity may enhance binding to hydrophobic pockets; biphenyl adds planar hydrophobicity .
N-[4-[Ethyl(phenyl)sulfamoyl]phenyl]-4-methoxybenzamide () Ethyl-phenyl sulfamoyl group at C4, methoxy at C4 Sulfamoyl group’s hydrogen-bonding capacity could modulate enzyme inhibition (e.g., carbonic anhydrase) .
4-Methyl-N-(2-(methylsulfonamido)ethyl)benzamide () Methylsulfonamido-ethyl chain, methyl at C4 Aliphatic chain increases flexibility and water solubility, potentially altering pharmacokinetics .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (MW ≈ 396.5 g/mol) is heavier than simpler benzamides (e.g., 4-methyl-N-(2-(methylsulfonamido)ethyl)benzamide, MW ≈ 256.3 g/mol), which may reduce aqueous solubility but improve membrane permeability .
  • LogP and Bioavailability : The (E)-styryl group increases hydrophobicity (higher LogP), favoring blood-brain barrier penetration, as seen in similar sulfonamide drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with sulfonamide formation via reaction of 3-amino-4-methoxybenzamide with (E)-styrylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key intermediates should be purified via column chromatography, and the final product characterized using 1^1H/13^{13}C NMR, HPLC (>95% purity), and high-resolution mass spectrometry (HRMS). For example, NMR can confirm the (E)-configuration of the ethenyl group by observing coupling constants (~16 Hz for trans coupling) .

Q. How can the stability of this compound be assessed under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

  • pH gradients (2–12) in buffer solutions at 25°C and 37°C.
  • Thermal stress (40–80°C) in inert and protic solvents (e.g., DMSO, methanol).
    Monitor degradation via HPLC-MS and UV-Vis spectroscopy. Stability in aqueous media is critical for biological assays; lyophilization may improve shelf life if decomposition is observed .

Q. What analytical techniques are recommended to resolve structural ambiguities in derivatives?

  • Methodological Answer : Use X-ray crystallography to confirm stereochemistry and crystal packing. For dynamic structural analysis, employ 2D NMR (e.g., NOESY for spatial proximity of substituents) and IR spectroscopy to validate sulfonamide and amide functional groups. Computational geometry optimization (DFT) can predict stable conformers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or proteases). Validate docking poses with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. QSAR models can prioritize derivatives with improved affinity by correlating substituent electronic parameters (Hammett constants) with activity .

Q. How should researchers address contradictions in reported biological activity (e.g., conflicting IC50_{50} values)?

  • Methodological Answer : Re-evaluate assay conditions:

  • Cellular vs. cell-free systems : Membrane permeability in cellular assays may reduce apparent potency.
  • Batch variability : Reproduce synthesis to ensure consistent purity (>99%).
  • Off-target effects : Use CRISPR-engineered cell lines to isolate target-specific activity. Meta-analyses of published data can identify outliers due to methodological differences .

Q. What strategies optimize the sulfonamide formation step for scalability?

  • Methodological Answer : Replace traditional batch reactors with flow chemistry systems to enhance heat/mass transfer and reduce side reactions (e.g., sulfonic acid byproducts). Use in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring. Solvent screening (e.g., switch from THF to 2-MeTHF) may improve yields by stabilizing intermediates .

Q. How can DFT calculations elucidate the reaction mechanism of sulfonamide bond formation?

  • Methodological Answer : Model the reaction pathway using Gaussian or ORCA software. Calculate transition states and activation energies for nucleophilic attack of the amine on sulfonyl chloride. Compare solvent effects (PCM model) and substituent electronic effects (NBO analysis) to rationalize kinetic barriers .

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